2-Methoxy-5-methylbenzenesulfonamide
Overview
Description
2-Methoxy-5-methylbenzenesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonamide, featuring a methoxy group at the second position and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions to yield the desired sulfonamide .
Industrial Production Methods: In industrial settings, the production of 2-Methoxy-5-methylbenzenesulfonamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as sulfonation, chlorination, and subsequent amination, with careful control of reaction temperatures and times to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
2-Methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target molecule. This can result in the inhibition of enzyme activity or the alteration of receptor signaling pathways .
Comparison with Similar Compounds
2-Methoxy-4-methylbenzenesulfonamide: Similar structure but with the methyl group at the fourth position.
2-Methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.
5-Methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.
Uniqueness: 2-Methoxy-5-methylbenzenesulfonamide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to its analogs, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methoxy-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCTZQYASZPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358499 | |
Record name | 2-methoxy-5-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82020-49-3 | |
Record name | 2-methoxy-5-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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